3-(3-Fluoro-4-methylphenyl)phenethyl alcohol
Overview
Description
3-(3-Fluoro-4-methylphenyl)phenethyl alcohol is a fluorinated phenethyl alcohol derivative. It is characterized by the presence of a fluorine atom and a methyl group on the phenyl ring, which imparts unique chemical properties to the compound. This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-methylphenyl)phenethyl alcohol typically involves regioselective hydroboration of the corresponding fluorinated styrene derivative. This method ensures the selective addition of boron to the desired position on the phenyl ring, followed by oxidation to yield the alcohol .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale hydroboration-oxidation reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-4-methylphenyl)phenethyl alcohol undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding ketone or aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reduction to the corresponding alkane using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: Halogenation or nitration reactions on the phenyl ring using reagents like Br2 (Bromine) or HNO3 (Nitric acid).
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent under mild to moderate conditions.
Reduction: LiAlH4 or NaBH4 (Sodium borohydride) under anhydrous conditions.
Substitution: Br2 in CCl4 (Carbon tetrachloride) or HNO3 in H2SO4 (Sulfuric acid) under controlled temperatures.
Major Products Formed
Oxidation: Formation of 3-(3-Fluoro-4-methylphenyl)acetophenone.
Reduction: Formation of 3-(3-Fluoro-4-methylphenyl)ethane.
Substitution: Formation of 3-(3-Fluoro-4-bromomethylphenyl)phenethyl alcohol or 3-(3-Fluoro-4-nitromethylphenyl)phenethyl alcohol.
Scientific Research Applications
3-(3-Fluoro-4-methylphenyl)phenethyl alcohol is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex fluorinated organic compounds.
Biology: In studies involving the interaction of fluorinated compounds with biological systems.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry: As an intermediate in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-4-methylphenyl)phenethyl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, thereby modulating their activity and resulting in the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
3-Fluorophenethyl alcohol: Lacks the methyl group, resulting in different chemical and biological properties.
3-(Trifluoromethyl)phenethyl alcohol: Contains a trifluoromethyl group instead of a single fluorine atom, leading to increased lipophilicity and different reactivity.
3-Methylphenethyl alcohol: Lacks the fluorine atom, resulting in different chemical stability and reactivity.
Uniqueness
3-(3-Fluoro-4-methylphenyl)phenethyl alcohol is unique due to the combined presence of both a fluorine atom and a methyl group on the phenyl ring. This combination imparts distinct chemical properties, such as enhanced stability, reactivity, and binding affinity, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
2-[3-(3-fluoro-4-methylphenyl)phenyl]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FO/c1-11-5-6-14(10-15(11)16)13-4-2-3-12(9-13)7-8-17/h2-6,9-10,17H,7-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INJUOSBEDXGYOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC(=C2)CCO)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701243630 | |
Record name | [1,1′-Biphenyl]-3-ethanol, 3′-fluoro-4′-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701243630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443314-38-2 | |
Record name | [1,1′-Biphenyl]-3-ethanol, 3′-fluoro-4′-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443314-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,1′-Biphenyl]-3-ethanol, 3′-fluoro-4′-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701243630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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